![molecular formula C21H18FN5O3 B2561903 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1261002-74-7](/img/structure/B2561903.png)
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
ERK1/2 Inhibition
The compound has been investigated as an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor. ERK1/2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells .
Other Potential Applications
While specific studies on this compound are limited, its structural features suggest potential in various areas:
Mechanism of Action
Target of Action
Similar compounds have been found to target cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
If we consider its potential target cdk2, the compound could inhibit the kinase activity of cdk2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest .
Biochemical Pathways
If it targets cdk2 as suggested, it would affect the cell cycle regulation pathway . Inhibition of CDK2 can prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
If it inhibits cdk2, it could lead to cell cycle arrest, preventing cell proliferation and potentially leading to cell death .
Future Directions
properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-30-18-5-3-2-4-14(18)10-23-19(28)12-26-13-24-20-17(21(26)29)11-25-27(20)16-8-6-15(22)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAOQQVDBKLVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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